molecular formula C16H12FN3O2 B2591316 4-(4-Fluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine CAS No. 338771-33-8

4-(4-Fluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine

Cat. No.: B2591316
CAS No.: 338771-33-8
M. Wt: 297.289
InChI Key: GYGYMMMKGRNPEW-UHFFFAOYSA-N
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Description

4-(4-Fluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a 4-fluorophenoxy group at position 4, a methoxy group at position 5, and a pyridinyl group at position 2. This structure is part of a broader class of pyrimidine derivatives known for their biological activities, including antimicrobial, anticancer, and kinase-inhibitory properties .

Properties

IUPAC Name

4-(4-fluorophenoxy)-5-methoxy-2-pyridin-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2/c1-21-14-10-19-15(13-4-2-3-9-18-13)20-16(14)22-12-7-5-11(17)6-8-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGYMMMKGRNPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1OC2=CC=C(C=C2)F)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorophenol reacts with a halogenated pyrimidine derivative.

    Methoxylation: The methoxy group can be introduced through methylation of a hydroxyl group on the pyrimidine ring using methyl iodide or dimethyl sulfate in the presence of a base.

    Pyridinyl Substitution: The pyridinyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a halogenated pyrimidine and a pyridinylboronic acid.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a methoxycarbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The pyridinyl group can be reduced to a piperidinyl group using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of methoxycarbonyl derivatives.

    Reduction: Formation of piperidinyl derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of pyrimidine derivatives, including 4-(4-Fluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic activity of novel pyrimidine derivatives, compounds derived from similar structures demonstrated potent activity against multiple cancer types. The evaluation included molecular docking studies that indicated strong binding affinities, suggesting potential as effective anticancer agents .

Antiviral Properties

The compound's structure suggests potential antiviral applications. Pyrimidine derivatives have been reported to possess inhibitory effects against several viruses, including HSV-1 and HIV-1.

Case Study: Antiviral Activity

A recent synthesis of azolopyrimidine derivatives linked to thiazole moieties showed promising antiviral activity. The cytotoxicity of these compounds was assessed against HSV-1 and HIV-1, with several derivatives exhibiting IC50 values indicating effective inhibition . This suggests that this compound could be explored for similar antiviral capabilities.

Enzyme Inhibition

Pyrimidine compounds are frequently studied for their ability to inhibit specific enzymes involved in disease processes. The presence of fluorine and methoxy groups in the structure enhances the compound's biological activity.

Case Study: Enzyme Inhibition Studies

Research has shown that pyrimidine derivatives can act as inhibitors of various kinases, which play critical roles in cancer progression. For instance, compounds structurally related to this compound have demonstrated inhibitory effects on Trk kinases, which are implicated in neurotrophic signaling pathways . This opens avenues for developing targeted therapies for cancers driven by these pathways.

Agricultural Applications

Fluorinated pyrimidines have been noted for their potential use in agrochemicals due to their biological activities against plant pathogens.

Case Study: Agrochemical Potential

The structural characteristics of fluorinated pyrimidines suggest they may be effective in controlling pathogens affecting crops. Compounds with similar frameworks have exhibited antifungal and antibacterial properties, indicating that this compound could be evaluated for agricultural applications .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design.

Data Table: Structure-Activity Relationships

Compound StructureBiological ActivityReference
This compoundAnticancer
Azolopyrimidine DerivativesAntiviral
Fluorinated PyrimidinesEnzyme Inhibition
Fluorinated CompoundsAgrochemical Activity

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include kinases, G-protein coupled receptors, and ion channels.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The substitution pattern on the pyrimidine ring significantly influences molecular properties. Below is a comparative analysis of key analogs:

Compound Name Substituent (Position 4) Molecular Formula Molar Mass (g/mol) Key Features
4-(4-Fluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine (Target Compound) 4-fluorophenoxy C₁₆H₁₂FN₃O₂ ~313.29 (estimated) Fluorine’s electronegativity enhances binding affinity to biological targets.
4-(2-Chlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine 2-chlorophenoxy C₁₆H₁₂ClN₃O₂ 313.74 Chlorine’s larger atomic radius increases steric hindrance vs. fluorine.
4-(3-Chlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine 3-chlorophenoxy C₁₆H₁₂ClN₃O₂ 313.74 Meta-substitution alters electronic distribution and solubility.
5-Methoxy-2-(2-pyridinyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine 3-(trifluoromethyl)phenoxy C₁₇H₁₂F₃N₃O₂ 347.29 Trifluoromethyl group enhances lipophilicity and metabolic stability.
4-[(4-Chlorophenyl)sulfanyl]-5-methoxy-2-(2-pyridinyl)pyrimidine 4-chlorophenylsulfanyl C₁₆H₁₂ClN₃OS 329.80 Sulfanyl group introduces potential for hydrogen bonding and redox activity.

Key Observations :

  • Halogen Effects : Fluorine (target compound) offers strong electronegativity with minimal steric bulk, favoring target binding. Chlorine (e.g., ) increases steric hindrance and may reduce solubility due to higher hydrophobicity.
  • Substituent Position : Para-substitution (target compound) optimizes electronic effects, while meta- or ortho-substitution (e.g., ) disrupts symmetry and may alter crystal packing .
  • Functional Groups : Sulfanyl () and trifluoromethyl () groups modify electronic and lipophilic properties, impacting bioavailability and metabolic stability.

Biological Activity

4-(4-Fluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine is a compound belonging to the pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H12FN3O. It features a pyrimidine core substituted with a fluorophenyl group and a methoxy group, which are critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds with a similar structure to this compound exhibit significant anticancer properties. For instance, compounds derived from pyrimidines have shown effectiveness against various cancer cell lines, including HepG2 and A549. The mechanism often involves the induction of apoptosis through the activation of caspase pathways .

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA54929.77Induction of apoptosis
Compound AHepG20.0227Caspase activation
Compound BMCF-7>50EGFR inhibition

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that similar pyrimidine derivatives exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The presence of specific substituents, such as fluorophenyl groups, enhances this activity .

Table 2: Antimicrobial Efficacy of Pyrimidine Derivatives

CompoundBacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli10 µg/mL
Compound CS. aureus5 µg/mL
Compound DA. niger15 µg/mL

Anti-inflammatory Activity

Research indicates that pyrimidine derivatives can exhibit anti-inflammatory properties by inhibiting key inflammatory mediators. In animal models, compounds similar to this compound showed significant reduction in paw edema compared to standard anti-inflammatory drugs like indomethacin .

Case Studies

  • Case Study on Anticancer Effects : A study involving the evaluation of various pyrimidine derivatives revealed that those with methoxy and fluorophenyl substitutions exhibited enhanced cytotoxicity against cancer cell lines, significantly outperforming traditional chemotherapeutics in terms of efficacy and selectivity.
  • Case Study on Antimicrobial Properties : In vitro tests showed that a series of pyrimidine derivatives including this compound displayed remarkable activity against resistant strains of bacteria, suggesting potential applications in treating infections caused by multi-drug resistant organisms.

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